Home > Products > Screening Compounds P135881 > (3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
(3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE -

(3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

Catalog Number: EVT-5848823
CAS Number:
Molecular Formula: C16H12Cl2N2O
Molecular Weight: 319.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: TPBTT is a benzotrithiophene derivative studied for its spontaneous orientation polarization (SOP) in thin films. It exhibits a lower SOP compared to the related compound TPBi, attributed to differences in molecular conformation and permanent dipole moments. []
  • Relevance: While TPBTT differs significantly in structure from 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole, both compounds share a core benzimidazole moiety. The research on TPBTT highlights the impact of molecular conformation on physical properties, which could be relevant to understanding the behavior of the target compound. []

m-ethyl-TPBTT

  • Compound Description: This compound is an ethyl derivative of TPBTT. Similar to TPBTT, it also contains a benzotrithiophene core and is investigated for its SOP properties. It exhibits a larger SOP compared to both TPBTT and TPBi, attributed to its distinct molecular conformation and dipole moment. []
  • Relevance: m-ethyl-TPBTT, like TPBTT, shares the common benzimidazole unit with 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole. This compound further underscores the significance of structural modifications, even minor ones like ethyl substitution, on influencing the physical properties of benzimidazole derivatives. []

2,2',2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Relevance: TPBi, like the previous two compounds, provides a comparative point within the study of benzimidazole derivatives and their SOP characteristics. It highlights that while the benzimidazole unit is shared, core modifications and substitutions significantly impact the overall molecular behavior and therefore the properties of these compounds, including 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole. []
  • Compound Description: This compound is a bis(pyridinyl)-substituted benzimidazole. Research has focused on its crystal structure and the role of intermolecular C-H...N interactions in three identified polymorphs. The study highlights the impact of conformational flexibility on the crystal packing and solid-state properties of the compound. []
  • Relevance: This compound shares a very similar structure with 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole, with both possessing a 5,6-dimethylbenzimidazole core. The key difference lies in the substitution at the 1-position of the benzimidazole ring. In the related compound, a 1-[(pyridin-2-yl)methyl]- group is present, while 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole features a 1-(3,4-dichlorobenzoyl) substituent. This comparison provides valuable insight into the influence of different substituents on the structure and properties of benzimidazole derivatives. []

5,6-Dimethyl-2-phenylethylbenzo[d]imidazole

  • Compound Description: This benzimidazole derivative was investigated for its potential as a tuberculostatic agent. It demonstrated significant activity, surpassing that of standard drugs like Pyrazinamide and Isoniazid. Additionally, it exhibited promising cytotoxicity, making it a potential candidate for further development as an antituberculosis drug. []
  • Relevance: Similar to 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole, this compound also possesses a 5,6-dimethylbenzimidazole core. Understanding the biological activity of this related compound can provide insights into the potential pharmacological properties of the target compound. The research highlights the potential of 5,6-dimethylbenzimidazole derivatives as a scaffold for developing new therapeutic agents. []
  • Compound Description: This benzimidazole derivative, structurally similar to the previous compound, was also investigated for its potential as a tuberculostatic agent. It showed significant tuberculostatic activity, comparable to the phenylethyl derivative. These findings emphasize the potential of styrylbenzimidazole derivatives as a scaffold for developing new antituberculosis agents. []
  • Relevance: This compound, with its 5,6-dimethylbenzimidazole core, further strengthens the notion that structural modifications around this core can lead to compounds with valuable biological activities. This knowledge is crucial in guiding the exploration of 1-(3,4-dichlorobenzoyl)-5,6-dimethyl-1H-benzimidazole for potential applications in medicinal chemistry. []
Overview

(3,4-Dichlorophenyl)(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)methanone is a chemical compound characterized by its complex structure and potential biological applications. The compound features a dichlorophenyl group and a dimethyl-benzimidazole moiety, which contribute to its unique properties and reactivity. It is classified primarily as an organic compound within the categories of benzimidazoles and ketones.

Source

This compound can be sourced from chemical databases such as PubChem, where it is cataloged with specific identifiers and detailed information regarding its structure and properties . Research articles also provide insights into its synthesis and applications in various fields, particularly in medicinal chemistry .

Classification

The compound is classified under:

  • Organic Compounds: It contains carbon-based structures.
  • Benzimidazoles: A class of compounds known for their diverse biological activities.
  • Ketones: Characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms.
Synthesis Analysis

Methods

The synthesis of (3,4-dichlorophenyl)(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)methanone typically involves several steps that may include:

  1. Formation of the Benzimidazole Ring: This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative.
  2. Introduction of the Dichlorophenyl Group: This can be accomplished via electrophilic aromatic substitution or coupling reactions with appropriate chlorinated phenolic compounds.
  3. Formation of the Methanone Group: This step may involve the reaction of the benzamidazole derivative with an acylating agent to introduce the ketone functionality.

Technical Details

The synthesis often requires controlled conditions such as temperature and pH to ensure optimal yields. Catalysts like palladium or nickel may be used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Molecular Structure Analysis

Data

The molecular formula is C15H14Cl2N2OC_{15}H_{14}Cl_{2}N_{2}O with a molecular weight of approximately 305.19 g/mol. The compound exhibits specific spectral characteristics in techniques like NMR and IR spectroscopy that confirm its structural integrity.

Chemical Reactions Analysis

Reactions

(3,4-Dichlorophenyl)(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)methanone can undergo various chemical reactions including:

  1. Nucleophilic Substitution: The dichlorophenyl moiety can participate in nucleophilic attack by amines or alcohols.
  2. Reduction Reactions: The ketone group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Condensation Reactions: It can react with aldehydes or ketones to form larger molecular structures through condensation.

Technical Details

These reactions are typically facilitated under specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for (3,4-dichlorophenyl)(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)methanone involves its interaction with biological targets:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It could bind to receptors in cellular signaling pathways, influencing physiological responses.

Data

Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Exact melting point values need to be determined experimentally but are generally within a range indicative of similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases which may hydrolyze the ketone group.

Relevant Data or Analyses

Data from spectral analysis (NMR, IR) confirms functional groups present in the structure and aids in elucidating reactivity patterns.

Applications

(3,4-Dichlorophenyl)(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)methanone has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases including cancer.
  • Research Studies: Used in biological assays to explore enzyme inhibition mechanisms and receptor interactions.

This compound exemplifies the importance of benzimidazole derivatives in drug development due to their diverse biological activities and structural versatility.

Properties

Product Name

(3,4-DICHLOROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

IUPAC Name

(3,4-dichlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

InChI

InChI=1S/C16H12Cl2N2O/c1-9-5-14-15(6-10(9)2)20(8-19-14)16(21)11-3-4-12(17)13(18)7-11/h3-8H,1-2H3

InChI Key

IWAXOAFEQDGVDM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.